2-Cyclohexylbenzonitrile
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Overview
Description
2-Cyclohexylbenzonitrile is an organic compound with the molecular formula C13H15N It consists of a benzonitrile core with a cyclohexyl group attached to the second carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with benzonitrile. This Grignard reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction is usually performed in a solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield amines or other reduced derivatives using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group to form new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexylbenzonitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The cyclohexyl group can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Benzonitrile: Lacks the cyclohexyl group, making it less sterically hindered and more reactive in certain reactions.
2-Phenylbenzonitrile: Contains a phenyl group instead of a cyclohexyl group, leading to different electronic and steric properties.
2-Methylbenzonitrile: Has a methyl group, which is smaller and less bulky compared to the cyclohexyl group.
Uniqueness: 2-Cyclohexylbenzonitrile is unique due to the presence of the cyclohexyl group, which provides distinct steric and electronic effects
Properties
CAS No. |
106264-87-3 |
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Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-cyclohexylbenzonitrile |
InChI |
InChI=1S/C13H15N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 |
InChI Key |
MHZPFSMZADJIER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2C#N |
Origin of Product |
United States |
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